molecular formula C13H18N2O B1468087 1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine CAS No. 1247363-36-5

1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine

Cat. No.: B1468087
CAS No.: 1247363-36-5
M. Wt: 218.29 g/mol
InChI Key: QFCZHWIPVSTXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a 2,4-dimethylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine typically involves the reaction of 2,4-dimethylbenzoyl chloride with pyrrolidin-3-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, efficient mixing, and temperature control systems to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The benzoyl group may also play a role in binding interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler structure without the benzoyl group, used widely in medicinal chemistry.

    N-Benzoylpyrrolidine: Similar structure but without the dimethyl substitutions on the benzoyl ring.

    2,4-Dimethylbenzoyl chloride: A precursor in the synthesis of 1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine.

Uniqueness

This compound is unique due to the presence of both the pyrrolidine ring and the 2,4-dimethylbenzoyl group. This combination imparts specific chemical properties and potential biological activities that are not present in simpler or less substituted analogs.

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(2,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9-3-4-12(10(2)7-9)13(16)15-6-5-11(14)8-15/h3-4,7,11H,5-6,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCZHWIPVSTXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCC(C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine
Reactant of Route 3
Reactant of Route 3
1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine
Reactant of Route 4
1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine
Reactant of Route 5
1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine
Reactant of Route 6
1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.